(3S,4R)-4-hydroxy-5-oxo-4-phenyl-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4R)-4-hydroxy-5-oxo-4-phenyl-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid is a complex organic compound characterized by its unique pyrrolidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-hydroxy-5-oxo-4-phenyl-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid typically involves multi-step organic reactions One common method includes the use of chiral starting materials to ensure the correct stereochemistry
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. This includes optimizing reaction conditions to maximize yield and purity, as well as employing advanced techniques such as continuous flow chemistry to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-4-hydroxy-5-oxo-4-phenyl-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.
Scientific Research Applications
(3S,4R)-4-hydroxy-5-oxo-4-phenyl-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (3S,4R)-4-hydroxy-5-oxo-4-phenyl-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. These may include binding to enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Vanillin acetate: Shares some structural similarities but differs in functional groups and overall reactivity.
Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate: Another complex organic compound with different functional groups and applications.
Uniqueness
(3S,4R)-4-hydroxy-5-oxo-4-phenyl-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid is unique due to its specific stereochemistry and combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C19H19NO4 |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
(3S,4R)-4-hydroxy-5-oxo-4-phenyl-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C19H19NO4/c1-13(14-8-4-2-5-9-14)20-12-16(17(21)22)19(24,18(20)23)15-10-6-3-7-11-15/h2-11,13,16,24H,12H2,1H3,(H,21,22)/t13-,16-,19+/m1/s1 |
InChI Key |
ASNRKIOWONRMSM-NRXGSXMXSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N2C[C@@H]([C@](C2=O)(C3=CC=CC=C3)O)C(=O)O |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CC(C(C2=O)(C3=CC=CC=C3)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.